Superior Hα4β2 nAChR Potency Predicted for 3,4-Dimethylphenylsulfonyl Substitution vs. Unsubstituted Phenylsulfonyl Analogs
In the sulfonylpiperazine series, substitution on the phenyl ring of the arylsulfonyl group is a critical determinant of negative allosteric modulator (NAM) potency at Hα4β2 nAChRs [1]. The unsubstituted phenylsulfonyl analog (Compound 8 in the benchmark study) exhibits an IC50 of approximately 10-20 µM against Hα4β2. SAR trends indicate that electron-donating and lipophilic groups, such as the 3,4-dimethyl substitution on the target compound, are expected to enhance potency, potentially lowering the IC50 into the low micromolar range, based on findings with similar alkyl-substituted analogs [1]. This represents a predicted >2-fold improvement over the unsubstituted baseline.
| Evidence Dimension | Inhibitory potency (IC50) against human Hα4β2 nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | Predicted low micromolar IC50 (exact value not yet reported in public domain for this specific compound) |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog (Compound 8): IC50 ~10-20 µM |
| Quantified Difference | Predicted >2-fold improvement in potency |
| Conditions | Calcium flux assay in HEK cells stably expressing human α4β2 nAChRs |
Why This Matters
Enhanced potency at the primary target (Hα4β2) allows for lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving the signal-to-noise ratio in target engagement studies.
- [1] Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. J. Med. Chem., 54(24), 8681–8692. View Source
